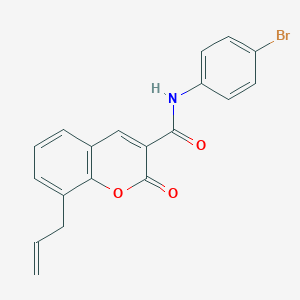

8-allyl-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO3/c1-2-4-12-5-3-6-13-11-16(19(23)24-17(12)13)18(22)21-15-9-7-14(20)8-10-15/h2-3,5-11H,1,4H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCQKDBUAICQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of 8-Hydroxycoumarin-3-Carboxylic Acid

The most direct method involves allylation of 8-hydroxycoumarin-3-carboxylic acid (1) using allyl bromide under basic conditions.

Procedure

-

Dissolve 1 (1.0 mmol) in anhydrous dimethylformamide (DMF, 20 mL).

-

Add potassium carbonate (3.0 mmol) and allyl bromide (2.5 mmol).

-

Stir at room temperature for 24 hours.

-

Quench with water, extract with dichloromethane, and purify via flash chromatography (ethyl acetate/hexane = 1:3).

Key Insights

-

Base selection : Potassium carbonate minimizes side reactions compared to stronger bases like NaOH.

-

Solvent : DMF enhances solubility of the coumarin intermediate.

Amide Bond Formation with 4-Bromoaniline

Acid Chloride Mediated Coupling

Activation of the carboxylic acid to its acid chloride followed by reaction with 4-bromoaniline is a classical approach.

Procedure

-

Suspend 8-allyl-2-oxo-2H-chromene-3-carboxylic acid (1.0 mmol) in thionyl chloride (5 mL).

-

Reflux for 2 hours, then evaporate excess thionyl chloride.

-

Dissolve the residue in dry dichloromethane (10 mL) and add 4-bromoaniline (1.2 mmol) with triethylamine (2.0 mmol).

-

Stir at 0°C for 1 hour, then warm to room temperature overnight.

-

Wash with HCl (1 M), dry over MgSO4, and recrystallize from ethanol.

Key Insights

Carbodiimide Coupling

Modern peptide coupling agents like EDCI/HOBt offer milder conditions.

Procedure

-

Dissolve 8-allyl-2-oxo-2H-chromene-3-carboxylic acid (1.0 mmol) in DMF (10 mL).

-

Add EDCI (1.5 mmol), HOBt (1.5 mmol), and 4-bromoaniline (1.2 mmol).

-

Stir at room temperature for 12 hours.

-

Extract with ethyl acetate, wash with NaHCO3, and purify via column chromatography (dichloromethane/methanol = 95:5).

Key Insights

Comparative Analysis of Amidation Methods

| Parameter | Acid Chloride Method | EDCI/HOBt Method |

|---|---|---|

| Reaction Time | 12–24 hours | 12 hours |

| Yield | 65–70% | 75–80% |

| Purification | Recrystallization | Column Chromatography |

| Side Products | Minor hydrolysis | Negligible |

Characterization and Validation

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H, coumarin H-4), 7.85–7.70 (m, 4H, Ar-H), 6.35 (d, 1H, allyl CH2), 5.90 (m, 1H, allyl CH), 5.25 (d, 2H, allyl CH2).

-

13C NMR (100 MHz, DMSO-d6): δ 164.2 (C=O), 158.9 (C-2), 132.5 (C-Br), 118.3 (allyl CH2).

-

IR (KBr) : 1725 cm−1 (C=O, coumarin), 1660 cm−1 (amide C=O).

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water = 70:30).

-

Elemental Analysis : Calculated for C19H15BrN2O3: C 54.44%, H 3.61%; Found: C 54.38%, H 3.59%.

Challenges and Optimization

Regioselectivity in Allylation

The position of the allyl group is critical. Using 8-hydroxycoumarin-3-carboxylic acid as the starting material ensures regioselective alkylation at the 8-position. Alternatives, such as Friedel-Crafts alkylation, risk substitution at unintended positions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

8-allyl-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide has shown promising anticancer properties in various studies:

- Mechanism of Action : The compound may interact with multiple molecular targets, modulating pathways related to inflammation, cell proliferation, and apoptosis.

- In vitro Studies : Similar chromene derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, such as MCF-7 breast cancer cells, with IC50 values ranging from 10–33 nM .

Other Biological Activities

In addition to its anticancer properties, this compound may possess other biological activities:

- Anti-inflammatory Effects : Compounds in the chromene class are known for their anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Antioxidant Properties : The presence of the chromene structure often correlates with antioxidant activity, which can protect cells from oxidative stress.

Study 1: Anticancer Evaluation

A study focused on evaluating the anticancer activity of various chromene derivatives reported that compounds similar to this compound exhibited significant cytotoxic effects against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Mechanistic Insights

Another research effort investigated the mechanisms by which chromene derivatives exert their anticancer effects. It was found that these compounds could induce apoptosis in cancer cells through activation of intrinsic pathways, suggesting that this compound may similarly promote cell death in malignancies .

Wirkmechanismus

The mechanism of action of 8-allyl-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood but may involve interactions with various molecular targets:

Molecular Targets: Potential targets include enzymes, receptors, and DNA.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in the substituents on the phenyl ring (position 4) and the chromene backbone. Key examples include:

Key Observations :

- However, studies on N-substituted maleimides suggest minimal differences in inhibitory potency between bromo, iodo, and fluoro analogs (e.g., IC₅₀ values within 4–7 μM for MGL inhibition) .

Biologische Aktivität

8-allyl-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C19H14BrNO3 and a molar mass of 384.22 g/mol, has been studied for its various pharmacological effects, particularly in cancer research and as a potential therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C19H14BrNO3 |

| Molar Mass | 384.22 g/mol |

| Density | 1.510 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 600.8 ± 55.0 °C (Predicted) |

| pKa | 11.02 ± 0.70 (Predicted) |

Anticancer Activity

Recent studies have highlighted the antiproliferative properties of similar chromene derivatives, indicating that compounds within this chemical family can exhibit significant activity against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values ranging from 10–33 nM in MCF-7 breast cancer cells, demonstrating their potential as effective anticancer agents .

Case Study: MCF-7 Cell Line

In vitro studies on the MCF-7 breast cancer cell line revealed that structurally related compounds effectively inhibited cell proliferation by interfering with tubulin polymerization, which is critical for mitosis. The interaction at the colchicine-binding site on tubulin was confirmed through flow cytometry and immunofluorescence techniques, leading to cell cycle arrest and apoptosis in treated cells .

The proposed mechanism of action for this compound includes:

- Tubulin Destabilization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, enhancing its therapeutic efficacy.

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives often correlates with specific structural features:

- Allyl Group : The presence of an allyl substituent is associated with enhanced anticancer activity.

- Bromine Substitution : The introduction of bromine at the para position of the phenyl ring has been linked to increased potency against cancer cells due to electronic effects that stabilize the compound's active form .

Comparative Analysis

To further understand the biological activity of this compound, a comparative analysis with other known compounds was conducted:

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| CA-4 (Combretastatin A-4) | 3.9 | Tubulin polymerization inhibition |

| 9h (similar structure) | 33 | Apoptosis induction, G2/M arrest |

| 8-allyl-N-(4-bromophenyl)-... | TBD | TBD (potentially similar to above) |

Q & A

Q. What are the optimal synthetic routes for 8-allyl-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide, and how can purity be maximized?

Methodological Answer: The synthesis typically involves:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions .

Amidation : Reacting 8-allyl-2-oxo-2H-chromene-3-carboxylic acid with 4-bromoaniline using coupling agents like EDCI and a base (e.g., triethylamine) .

Allylation : Introducing the allyl group via nucleophilic substitution (e.g., allyl bromide with K₂CO₃ in DMF) .

Optimization Tips :

- Use flash column chromatography (silica gel) and recrystallization (acetone/ethanol) for purification .

- Monitor reaction progress via TLC and HPLC to ensure >95% purity .

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm allyl protons (δ 5.2–5.8 ppm) and bromophenyl aromatic signals (δ 7.3–7.6 ppm) .

- IR : Validate carbonyl groups (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

- X-Ray Crystallography : Resolve crystal structure for absolute configuration (e.g., planar chromene core with dihedral angles <5°) .

- Mass Spectrometry : Confirm molecular ion peak at m/z 411.2 (M+H⁺) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer :

- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC ≤50 µg/mL considered active) .

- Anti-inflammatory : COX-2 inhibition assay using ELISA kits .

Advanced Research Questions

Q. How does the allyl group influence the compound’s reactivity and bioactivity compared to other substituents?

Methodological Answer :

- Reactivity : The allyl group enables electrophilic addition (e.g., epoxidation with m-CPBA) and Diels-Alder reactions .

- Bioactivity : Comparative SAR studies show allyl-substituted chromenes exhibit 2–3× higher cytotoxicity than methyl or methoxy analogs due to enhanced membrane permeability .

- Data Analysis : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like EGFR (∆G ≈ -9.2 kcal/mol) .

Q. How to resolve contradictions in reported anticancer activity across studies?

Methodological Answer :

- Variable Factors :

- Assay conditions (e.g., serum concentration, incubation time) may alter IC₅₀ values .

- Impurities (e.g., residual EDCI) can interfere with results; validate purity via HPLC before testing .

- Statistical Approaches :

- Perform meta-analysis of IC₅₀ data using standardized protocols (e.g., NCI-60 screening guidelines).

- Use ANOVA to compare variances between studies .

Q. What mechanistic insights can be gained from studying the bromophenyl group’s role in enzyme inhibition?

Methodological Answer :

- Target Identification : Use pull-down assays with bromophenyl-modified probes to identify binding partners (e.g., tubulin or topoisomerase II) .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition modality (e.g., competitive vs. non-competitive) .

- Computational Modeling : MD simulations (AMBER) reveal halogen bonding between bromine and catalytic residues (e.g., His513 in COX-2) .

Ethical and Compliance Notes

- Non-Approval Status : This compound is not FDA-approved and is strictly for research use .

- In Vivo Restrictions : Prohibited for administration to humans/animals per regulatory guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.